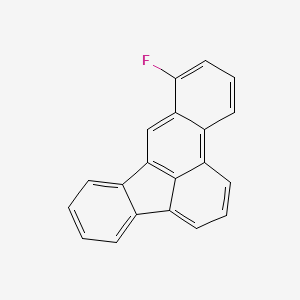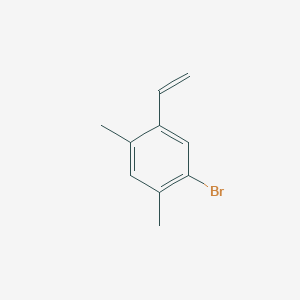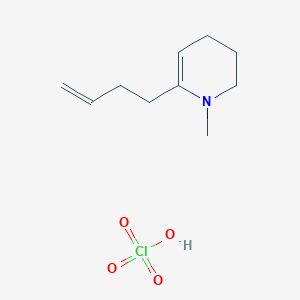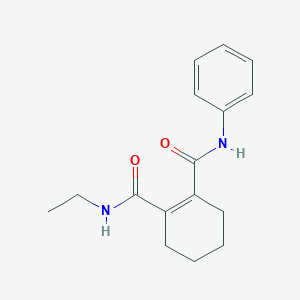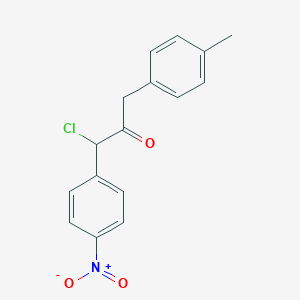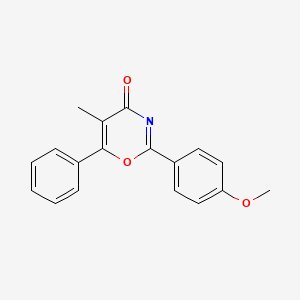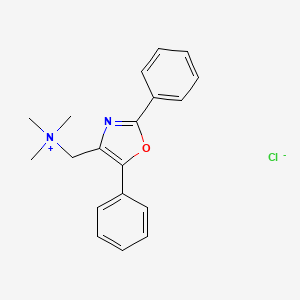![molecular formula C17H29NO2 B14379362 N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine CAS No. 88330-51-2](/img/structure/B14379362.png)
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an octan-3-yl chain, linked via an ether bond to a methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine typically involves the following steps:
Formation of the Octan-3-yl Intermediate: The octan-3-yl chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the octan-3-yl intermediate reacts with a methoxyphenyl halide under basic conditions.
Ether Bond Formation: The ether bond is formed by reacting the methoxyphenyl-octan-3-yl intermediate with a suitable alkylating agent, such as methyl iodide, in the presence of a base.
Introduction of the Methylmethanamine Moiety: The final step involves the reaction of the ether intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halides or other nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Applications De Recherche Scientifique
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]methanamine: Shares a similar methoxyphenyl group but differs in the alkyl chain and functional groups.
{[1-(4-Methoxyphenyl)-4-methylpentan-3-yl]oxy}sulfonic acid: Contains a methoxyphenyl group and an ether bond but has a different sulfonic acid functional group.
Uniqueness
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its long octan-3-yl chain and ether linkage differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propriétés
Numéro CAS |
88330-51-2 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)octan-3-yloxy]-N-methylmethanamine |
InChI |
InChI=1S/C17H29NO2/c1-5-6-7-8-17(20-18(2)3)14-11-15-9-12-16(19-4)13-10-15/h9-10,12-13,17H,5-8,11,14H2,1-4H3 |
Clé InChI |
MGQPSGRFZMOHBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC1=CC=C(C=C1)OC)ON(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


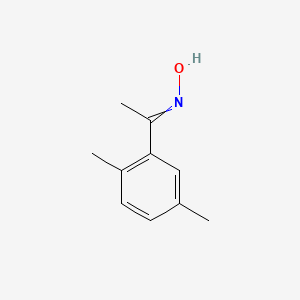
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
